Toremifene
Overview
Description
Toremifene is a selective estrogen receptor modulator used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is known for its ability to act as both an estrogen agonist and antagonist, depending on the target tissue. This compound is marketed under the brand name Fareston and has been in medical use since 1997 .
Mechanism of Action
Target of Action
Toremifene is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) used to treat certain breast cancers . Its primary targets are estrogen receptors, which play a crucial role in the growth and development of breast cancer .
Mode of Action
This compound binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .
Biochemical Pathways
This compound’s interaction with estrogen receptors can inhibit estrogen-induced stimulation of DNA synthesis and cell replication . This interaction can affect various biochemical pathways, leading to changes in the growth and development of breast cancer cells .
Pharmacokinetics
This compound has good bioavailability, estimated to be approximately 100% . It is metabolized in the liver via the CYP3A4 enzyme . The metabolites of this compound include N-Desmethylthis compound, 4-Hydroxythis compound, and Ospemifene . The elimination half-life of this compound is between 3 to 7 days, and its metabolites have a half-life of 4 to 21 days . About 70% of this compound is excreted in the feces as metabolites .
Result of Action
The binding of this compound to estrogen receptors results in the inhibition of the growth of some breast tumors that need estrogen to grow . This can lead to a reduction in the size of the tumor and potentially slow the progression of the disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, individual patient characteristics, such as age and liver function, can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Toremifene interacts with estrogen receptors (ER), inhibiting the growth of MCF-7 cells, a type of breast cancer cell . This interaction is primarily due to the main metabolite in humans, N-demethylthis compound .
Cellular Effects
This compound has been shown to significantly improve biochemical recurrence in bone metastatic prostate cancer . This suggests that this compound has a profound effect on cellular processes, particularly in cancer cells.
Molecular Mechanism
The mechanism of action of this compound involves binding to estrogen receptors, which inhibits the growth of certain types of cancer cells . This binding interaction is primarily due to its main metabolite, N-demethylthis compound .
Temporal Effects in Laboratory Settings
During a median follow-up period of 1370 days, biochemical recurrence occurred in fewer patients treated with this compound compared to those who were not . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, the significant improvement in biochemical recurrence in human trials suggests that this compound’s effects may vary with dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. Its main metabolite, N-demethylthis compound, is bound to estrogen receptors and exerts an antiestrogenic effect similar to that of this compound .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, its ability to bind to estrogen receptors suggests that it may be transported to these receptors within cells .
Subcellular Localization
The subcellular localization of this compound is likely related to its binding to estrogen receptors, which are typically located in the nucleus of cells . This suggests that this compound may be localized to the nucleus where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toremifene is synthesized through a multi-step process starting from 4-chlorobenzophenone. The key steps involve the formation of a triphenylethylene structure, which is crucial for its activity as a selective estrogen receptor modulator. The synthetic route typically includes:
Grignard Reaction: Formation of 4-chlorobenzophenone by reacting 4-chlorobenzoyl chloride with phenylmagnesium bromide.
Wittig Reaction: Conversion of 4-chlorobenzophenone to 4-chlorobenzylidene-4’-chlorobenzophenone using a Wittig reagent.
Reduction: Reduction of the double bond to form 4-chloro-1,2-diphenylbutane.
Etherification: Introduction of the phenoxy group through etherification with 4-hydroxyphenylacetonitrile.
Dimethylation: Final step involves the dimethylation of the amine group to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard and Wittig reactions, and high-pressure hydrogenation for the reduction step. The final product is purified through recrystallization and chromatography to ensure high purity and yield .
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced metabolites.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
N-desmethylthis compound: Formed through oxidative demethylation.
4-hydroxythis compound: Formed through hydroxylation at the para position of the phenyl ring.
Scientific Research Applications
Toremifene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study selective estrogen receptor modulators and their interactions with estrogen receptors.
Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. It is also being explored for its potential in preventing prostate cancer and treating osteoporosis.
Industry: Used in the development of new selective estrogen receptor modulators and as a reference standard in pharmaceutical quality control
Comparison with Similar Compounds
- Tamoxifen
- Raloxifene
- Ospemifene
Toremifene’s unique profile makes it a valuable option in the treatment of breast cancer and other estrogen-related conditions, offering distinct advantages in terms of safety and efficacy.
Biological Activity
Toremifene is a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone receptor-positive metastatic breast cancer. Its biological activity extends beyond its anti-estrogenic effects, showing potential in various therapeutic areas, including antibacterial applications and metabolic effects. This article examines the biological activity of this compound, supported by clinical data, case studies, and research findings.
This compound acts by binding to estrogen receptors, leading to varied effects depending on the target tissue. In breast tissue, it exerts anti-estrogenic effects, while in other tissues, it may have estrogen-like effects. This dual action contributes to its effectiveness in treating breast cancer and its potential use in other conditions.
Key Mechanisms:
- Estrogen Receptor Modulation: this compound competes with estrogen for binding to estrogen receptors, thereby inhibiting estrogen-driven tumor growth.
- Membrane-Damaging Activity: Recent studies have shown that this compound has antibacterial properties, particularly against oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans. It disrupts bacterial membranes, leading to cell death without preferential inhibition of DNA, RNA, or protein synthesis pathways .
Clinical Efficacy in Breast Cancer
This compound has been evaluated in multiple clinical trials for its efficacy in treating metastatic breast cancer. A randomized phase II trial compared this compound (120 mg) with fulvestrant (500 mg) after the failure of non-steroidal aromatase inhibitors (nsAIs). The results indicated a clinical benefit rate (CBR) of 45.3% for this compound compared to 57.7% for fulvestrant .
Response Rates by Dosage
Dosage (mg/day) | Response Rate (%) | Median Time to Progression (months) |
---|---|---|
20 | 21.4 - 22.2 | Not specified |
40 | 33.4 | 5.5 |
60 | 32.6 - 54.3 | 6.3 - 12.2 |
120 | 45.3 | Not specified |
These findings suggest that higher doses of this compound correlate with improved response rates and time to progression.
Antibacterial Activity
Recent investigations have repurposed this compound as an antibacterial agent against oral pathogens. Studies demonstrated that it effectively permeabilizes bacterial membranes and interacts with lipopolysaccharides (LPS), confirming its membrane-disrupting mechanism .
Key Findings:
- Hemolytic Activity: this compound exhibited no hemolytic activity at concentrations up to 100 μM, indicating good hemocompatibility.
- Cytotoxicity: It showed cytotoxic effects on human oral gingival epithelial cells at concentrations exceeding 25 μM, suggesting a need for careful dosing when considering its antibacterial application .
Metabolic Effects
Research has also explored the metabolic implications of this compound administration. A study indicated that it decreased insulin-like growth factor I (IGF-I) levels by approximately 20%, which could influence metabolic syndrome development . This effect highlights the compound's potential role in metabolic regulation beyond its primary use as an anti-cancer agent.
Case Studies and Research Findings
Several case studies have documented the clinical outcomes associated with this compound treatment:
- A study involving postmenopausal women with hormone receptor-positive metastatic breast cancer reported a CBR of 45.3% after treatment with this compound compared to fulvestrant .
- Another investigation into high-dose this compound as part of "hormone rotation therapy" demonstrated promising outcomes in patients resistant to standard therapies .
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
Record name | Toremifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
Record name | Toremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors. | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89778-26-7 | |
Record name | Toremifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Toremifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Toremifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | TOREMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
Record name | Toremifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toremifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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